![molecular formula C18H22N4O B7435559 6-[[6-(Benzimidazol-1-yl)pyridin-2-yl]amino]hexan-1-ol](/img/structure/B7435559.png)
6-[[6-(Benzimidazol-1-yl)pyridin-2-yl]amino]hexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[[6-(Benzimidazol-1-yl)pyridin-2-yl]amino]hexan-1-ol, also known as BPIQ, is a chemical compound that has been widely used in scientific research. BPIQ is a highly selective and potent inhibitor of the protein kinase CK2, which plays a crucial role in various cellular processes, including cell growth, proliferation, and survival.
Mechanism of Action
6-[[6-(Benzimidazol-1-yl)pyridin-2-yl]amino]hexan-1-ol acts as a competitive inhibitor of CK2 by binding to the ATP-binding site of the kinase. This binding results in the inhibition of CK2 activity, which leads to the modulation of downstream signaling pathways that are involved in various cellular processes.
Biochemical and Physiological Effects
6-[[6-(Benzimidazol-1-yl)pyridin-2-yl]amino]hexan-1-ol has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo. 6-[[6-(Benzimidazol-1-yl)pyridin-2-yl]amino]hexan-1-ol has also been shown to have anti-inflammatory and neuroprotective effects. Furthermore, 6-[[6-(Benzimidazol-1-yl)pyridin-2-yl]amino]hexan-1-ol has been shown to enhance the efficacy of chemotherapy drugs in cancer cells.
Advantages and Limitations for Lab Experiments
6-[[6-(Benzimidazol-1-yl)pyridin-2-yl]amino]hexan-1-ol has several advantages for lab experiments, including its high selectivity and potency as a CK2 inhibitor. 6-[[6-(Benzimidazol-1-yl)pyridin-2-yl]amino]hexan-1-ol is also stable and can be easily synthesized in large quantities. However, 6-[[6-(Benzimidazol-1-yl)pyridin-2-yl]amino]hexan-1-ol has some limitations, including its poor solubility in water, which can affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the research on 6-[[6-(Benzimidazol-1-yl)pyridin-2-yl]amino]hexan-1-ol. First, the development of more potent and selective CK2 inhibitors based on the structure of 6-[[6-(Benzimidazol-1-yl)pyridin-2-yl]amino]hexan-1-ol is needed. Second, the investigation of the potential therapeutic applications of 6-[[6-(Benzimidazol-1-yl)pyridin-2-yl]amino]hexan-1-ol in various diseases, including cancer, inflammation, and neurodegenerative disorders, is warranted. Third, the elucidation of the downstream signaling pathways affected by 6-[[6-(Benzimidazol-1-yl)pyridin-2-yl]amino]hexan-1-ol is needed to better understand its mechanism of action. Finally, the development of novel drug delivery systems to improve the bioavailability and pharmacokinetics of 6-[[6-(Benzimidazol-1-yl)pyridin-2-yl]amino]hexan-1-ol is needed.
Synthesis Methods
The synthesis of 6-[[6-(Benzimidazol-1-yl)pyridin-2-yl]amino]hexan-1-ol involves the reaction of 6-(2-bromoacetyl)pyridine-2-carboxylic acid with 1,6-diaminohexane, followed by the reaction with benzimidazole. The final product is obtained after purification by column chromatography.
Scientific Research Applications
6-[[6-(Benzimidazol-1-yl)pyridin-2-yl]amino]hexan-1-ol has been extensively used in scientific research as a potent and selective inhibitor of CK2. CK2 is a serine/threonine protein kinase that is involved in various cellular processes, including cell growth, proliferation, and survival. CK2 has been implicated in the pathogenesis of various diseases, including cancer, inflammation, and neurodegenerative disorders. Therefore, CK2 inhibitors, such as 6-[[6-(Benzimidazol-1-yl)pyridin-2-yl]amino]hexan-1-ol, have been considered as potential therapeutic agents for these diseases.
properties
IUPAC Name |
6-[[6-(benzimidazol-1-yl)pyridin-2-yl]amino]hexan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c23-13-6-2-1-5-12-19-17-10-7-11-18(21-17)22-14-20-15-8-3-4-9-16(15)22/h3-4,7-11,14,23H,1-2,5-6,12-13H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFMOXGSIMLENB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C3=CC=CC(=N3)NCCCCCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[[6-(Benzimidazol-1-yl)pyridin-2-yl]amino]hexan-1-ol |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.